molecular formula C14H14N2O5 B2653129 [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid CAS No. 1242814-25-0

[3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid

Cat. No. B2653129
M. Wt: 290.275
InChI Key: BTFLGJIQTXSZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Novel Derivatives Synthesis

Researchers have been focusing on synthesizing novel derivatives of related complex organic molecules for various applications, including as potential therapeutic agents. For instance, the synthesis of novel indole-benzimidazole derivatives involves the preparation of indole carboxylic acids from phenylhydrazines and levulinic acid, which are then condensed with substituted o-phenylenediamines. This process highlights the chemical versatility and potential pharmaceutical applications of these compounds (Wang et al., 2016).

Fluorescent Labeling and Biomedical Analysis

Another intriguing application is in the field of fluorescent labeling and biomedical analysis. A study described the novel fluorophore 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, showcasing its strong fluorescence in a wide pH range of aqueous media. This fluorophore, due to its stable and strong fluorescence, finds application as a fluorescent labeling reagent, enhancing the detection capabilities in biomedical analyses (Hirano et al., 2004).

properties

IUPAC Name

2-[3-(2-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-9-7-12(17)15(8-13(18)19)14(20)16(9)10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFLGJIQTXSZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid

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